molecular formula C34H43NO9 B12626543 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate

Cat. No.: B12626543
M. Wt: 609.7 g/mol
InChI Key: DISFQMPWWPLXIG-BALCVWFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate is a complex organic molecule with significant biological and chemical properties. This compound is structurally related to glucocorticoids, a class of steroid hormones that play a crucial role in regulating inflammation and immune responses.

Preparation Methods

The synthesis of this compound involves multiple steps, starting from basic steroidal precursors. The synthetic route typically includes:

    Oxidation and Reduction Reactions: These reactions are used to introduce the necessary functional groups at specific positions on the steroid backbone.

    Esterification: This step involves the formation of ester bonds to link different parts of the molecule.

    Purification: Techniques such as chromatography are employed to purify the final product.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize specific functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed to reduce ketones and aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes involved in inflammation and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar compounds include other glucocorticoids such as:

    Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory properties.

    Betamethasone: A synthetic glucocorticoid used to treat various inflammatory conditions.

    Dexamethasone: Another synthetic glucocorticoid with potent anti-inflammatory effects.

Compared to these compounds, [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate may offer unique advantages in terms of its specific binding affinity and selectivity for glucocorticoid receptors .

Properties

Molecular Formula

C34H43NO9

Molecular Weight

609.7 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate

InChI

InChI=1S/C34H43NO9/c1-32-15-13-22(36)17-21(32)9-10-23-24-14-16-34(42,33(24,2)18-25(37)29(23)32)26(38)19-44-28(40)12-11-27(39)35-30(31(41)43-3)20-7-5-4-6-8-20/h4-8,17,23-25,29-30,37,42H,9-16,18-19H2,1-3H3,(H,35,39)/t23-,24-,25-,29+,30?,32-,33-,34-/m0/s1

InChI Key

DISFQMPWWPLXIG-BALCVWFCSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NC(C5=CC=CC=C5)C(=O)OC)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NC(C5=CC=CC=C5)C(=O)OC)O)C)O

Origin of Product

United States

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